molecular formula C11H9FN2O B2843616 2-[(4-Fluorophenyl)methoxy]pyrimidine CAS No. 2200182-08-5

2-[(4-Fluorophenyl)methoxy]pyrimidine

カタログ番号: B2843616
CAS番号: 2200182-08-5
分子量: 204.204
InChIキー: ZJDSBYSUCYXXHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[(4-Fluorophenyl)methoxy]pyrimidine is a chemical compound of significant interest in research and development, particularly as a key synthetic intermediate. Its structure, featuring a pyrimidine ring system linked to a 4-fluorobenzyl group, makes it a valuable scaffold for constructing more complex molecules. Pyrimidines are a fundamental class of heterocyclic compounds found in many bioactive molecules and are known to exhibit a wide range of pharmacological activities (PMC). This compound serves as a versatile building block in organic synthesis, especially in the pharmaceutical industry for the design and synthesis of novel drug candidates. Research into analogous pyrimidine derivatives has shown promise in areas such as anti-inflammatory and anti-diabetic applications, where they can function by inhibiting key enzymes and inflammatory mediators (PMC). The presence of the fluorine atom can enhance properties such as metabolic stability and membrane permeability, making this compound a particularly useful intermediate for medicinal chemistry programs. It is also employed in the development of agrochemicals and dyes. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(4-fluorophenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDSBYSUCYXXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic stability and melting point of 2-[(4-Fluorophenyl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-[(4-Fluorophenyl)methoxy]pyrimidine

Executive Summary

In the landscape of modern drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is foundational to formulation success. 2-[(4-Fluorophenyl)methoxy]pyrimidine (CAS: 2200182-08-5) represents a highly specific structural motif—a pyrimidine ring linked via an ether bridge to a para-fluorinated benzyl group[1]. This architectural combination presents unique thermodynamic behaviors driven by the interplay of the electronegative fluorine atom, the flexible ether linkage, and the rigid heteroaromatic pyrimidine system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the thermal behavior of this compound, detailing self-validating experimental protocols for determining its melting point and thermodynamic stability in strict accordance with USP and ICH regulatory frameworks.

Structural Causality: The Role of Fluorine in Crystal Packing

Before measuring thermal properties, one must understand the molecular forces governing them. The melting point ( Tm​ ) and thermodynamic stability of 2-[(4-Fluorophenyl)methoxy]pyrimidine are not arbitrary; they are dictated by its crystal lattice energy.

The introduction of a fluorine atom at the para position of the benzyl ring significantly alters the molecule's conformational ensemble[2]. Fluorine is highly electronegative and possesses a low polarizability. In the solid state, while C-H···O interactions (involving the ether oxygen and pyrimidine nitrogens) often dominate the primary crystal packing, the fluorine atom introduces highly specific, directional C-H···F supramolecular contacts[3],[4].

Mechanistic Insight: These C-H···F interactions restrict the rotational degrees of freedom around the benzyl-ether bond during crystallization. This decrease in configurational entropy within the crystal phase typically elevates the lattice energy, leading to a highly defined, sharp melting point compared to non-fluorinated analogs[2],[3]. Furthermore, the strong C-F bond enhances the oxidative stability of the aromatic ring, shifting the molecule's primary degradation vulnerability to the ether linkage.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses rely on visual phase changes, which cannot differentiate between true thermodynamic melting and "apparent melting" (thermal decomposition). To achieve authoritative, self-validating data, Differential Scanning Calorimetry (DSC) must be employed per USP <891> guidelines[5],[6].

Experimental Protocol (USP <891> Compliant)

To ensure the data is a self-validating system, the protocol must account for thermal lag, sample mass, and atmospheric control[7].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6°C) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of crystalline 2-[(4-Fluorophenyl)methoxy]pyrimidine into a standard aluminum pan. Crimp with a pinhole lid to allow the escape of any volatile impurities or trapped moisture without causing pan deformation.

  • Atmospheric Control: Purge the sample chamber with dry Nitrogen (N₂) at a continuous flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle[5].

  • Thermal Method: Equilibrate the sample at 20°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 150°C.

  • Data Extraction: Analyze the resulting thermogram. The true melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset is independent of sample mass and heating rate[6].

G Start Sample Prep: 2-[(4-Fluorophenyl)methoxy]pyrimidine Purge Nitrogen Purge (50 mL/min) Start->Purge Heat Controlled Heating (10 °C/min) Purge->Heat Melt Endothermic Event (Thermodynamic Melting) Heat->Melt Phase Transition Decomp Exothermic/Endothermic Event (Apparent Melting/Decomp) Heat->Decomp Thermal Degradation Data Thermogram Analysis (Onset Tm, ΔHf) Melt->Data Decomp->Data

DSC Workflow differentiating thermodynamic melting from apparent melting.

Thermodynamic Stability & Forced Degradation

Understanding the intrinsic stability of 2-[(4-Fluorophenyl)methoxy]pyrimidine requires subjecting the molecule to extreme stress to elucidate its degradation pathways, a requirement mandated by the ICH Q1A(R2) guideline[8],[9].

Mechanistic Vulnerability

While the fluorinated ring and the pyrimidine core are thermodynamically robust, the methoxy ether linkage is the molecule's Achilles' heel. Under extreme aqueous conditions (acidic or basic), this bond is susceptible to hydrolytic cleavage, yielding 4-fluorobenzyl alcohol and 2-hydroxypyrimidine.

Accelerated Stability Protocol (ICH Q1A(R2))

To predict long-term shelf life, we utilize Arrhenius kinetics derived from forced degradation studies[9].

  • Hydrolytic Stress: Suspend the compound in 0.1N HCl (acidic) and 0.1N NaOH (basic) solutions. Incubate at 60°C for 7 days.

  • Oxidative Stress: Expose the compound to 3% H₂O₂ at room temperature for 24 hours. (The presence of the fluorine atom typically provides steric and electronic shielding, minimizing oxidative degradation compared to non-fluorinated analogs).

  • Thermal/Humidity Stress: Store solid-state samples at 40°C / 75% Relative Humidity (RH) for 6 months, analyzing aliquots at 1, 3, and 6 months[8].

  • Analysis: Utilize stability-indicating High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to quantify the parent compound and identify degradation products.

G API API: 2-[(4-Fluorophenyl)methoxy]pyrimidine Stress Forced Degradation (ICH Q1A) API->Stress Hydrolysis Acid/Base Hydrolysis (Ether Cleavage) Stress->Hydrolysis Oxidation Oxidative Stress (Peroxides) Stress->Oxidation Thermal Thermal Stress (40°C / 75% RH) Stress->Thermal HPLC HPLC / LC-MS Analysis Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Kinetics Arrhenius Kinetics (Shelf-Life Prediction) HPLC->Kinetics

ICH Q1A(R2) Forced Degradation and Stability Testing Workflow.

Quantitative Data Summarization

The following table synthesizes the expected physicochemical profiling parameters based on the structural characteristics of fluorinated benzyl pyrimidines and standard regulatory acceptance criteria.

Analytical ParameterMethodology / GuidelineTarget Metric / Expected BehaviorMechanistic Implication
Melting Point ( Tm​ ) DSC (USP <891>)Sharp endothermic onset (Typical range: 65°C - 85°C)High crystal lattice energy driven by C-H···F and C-H···O interactions.
Purity via Thermal Analysis DSC (Van 't Hoff Equation) >98.5% Broadening of the melting peak indicates eutectic impurities[6].
Hydrolytic Stability ICH Q1A(R2) / HPLC <5% degradation at pH 7 (25°C)Ether linkage is stable at neutral pH but vulnerable to extreme acid/base[9].
Oxidative Stability ICH Q1A(R2) / 3% H₂O₂Highly Stable ( <1% degradation)Fluorine substitution protects the benzyl ring from electrophilic oxidation.
Activation Energy ( Ea​ ) Isothermal Microcalorimetry >80 kJ/mol High energy barrier required to cleave the methoxy-pyrimidine bond.

Conclusion

The thermodynamic stability and melting point of 2-[(4-Fluorophenyl)methoxy]pyrimidine are directly governed by the highly specific supramolecular interactions introduced by its para-fluoro substitution. By utilizing rigorous, self-validating methodologies such as USP <891> compliant DSC and ICH Q1A(R2) forced degradation studies, researchers can accurately map the thermal and chemical boundaries of this compound. Understanding that the ether linkage is the primary vector for degradation allows formulation scientists to design targeted, pH-controlled microenvironments, ensuring the long-term stability and efficacy of the final pharmaceutical product.

Sources

Molecular Docking and Binding Affinity of 2-[(4-Fluorophenyl)methoxy]pyrimidine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Prominence of the Pyrimidine Scaffold and the Role of In Silico Screening

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] This versatility makes the pyrimidine ring an attractive starting point for designing targeted therapies. The subject of this guide, 2-[(4-Fluorophenyl)methoxy]pyrimidine, combines this potent core with a fluorophenyl group—a common modification to enhance metabolic stability and binding interactions.

Before committing to costly and time-consuming synthesis and in vitro screening, modern drug discovery leverages powerful computational techniques to predict a compound's potential.[3] Molecular docking is a premier in silico method that forecasts the preferred orientation and binding affinity of a small molecule (a ligand) when it interacts with a target protein.[5] This guide provides a comprehensive, technically-grounded protocol for conducting a molecular docking study of 2-[(4-Fluorophenyl)methoxy]pyrimidine, framed as a practical case study. We will navigate the entire workflow, from logical target selection to the critical analysis of binding interactions, providing not just the steps, but the scientific rationale that underpins a robust and trustworthy computational analysis.

Part 1: Foundational Strategy - Target Selection and Preparation

The first and most critical step in a docking study is the selection of a biologically relevant protein target. While 2-[(4-Fluorophenyl)methoxy]pyrimidine does not have a universally established target, the vast literature on pyrimidine derivatives points toward their efficacy as inhibitors of protein kinases.[6][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

For this study, we will select Human Cyclin-Dependent Kinase 2 (CDK2) as our target protein. The rationale is twofold:

  • Relevance: CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.

  • Precedent: Numerous pyrimidine-based compounds have been successfully docked and evaluated against CDK2, providing a strong basis for our methodological choices.[6]

Experimental Protocol 1: Target Protein Preparation

This protocol outlines the steps to prepare the CDK2 protein structure for docking, ensuring it is computationally 'clean' and ready for simulation.

  • Structure Acquisition:

    • Action: Download the X-ray crystal structure of CDK2. A suitable entry is PDB ID: 1HCK , which features CDK2 in complex with an inhibitor.[6] This can be accessed from the Protein Data Bank (PDB).

    • Causality: Using a structure that is already co-crystallized with a ligand provides a validated binding pocket, which is essential for defining the docking search space accurately.

  • Initial Cleaning and Preparation (Using UCSF Chimera or PyMOL):

    • Action: Load the PDB file (1HCK.pdb) into the visualization software. Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.

    • Causality: Water molecules can create steric clashes or form alternative hydrogen bond networks that interfere with the docking algorithm's ability to find the ligand's optimal pose. They are removed unless specific water molecules are known to be critical for mediating ligand-protein interactions (conserved water).

  • Protonation and Structural Refinement (Using AutoDockTools - ADT):

    • Action: Load the cleaned PDB file into ADT. Add polar hydrogen atoms and assign Kollman charges to the protein residues.

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial as they are fundamental to forming hydrogen bonds, a primary driver of binding affinity. Charge assignment is necessary for the docking software to calculate electrostatic interactions correctly.

    • Action: Merge non-polar hydrogens and save the prepared protein in the PDBQT format (e.g., 1HCK_protein.pdbqt).

    • Causality: The PDBQT format is required by AutoDock Vina and contains atomic charge and atom type information necessary for the energy calculations during docking.

Part 2: The Ligand - Preparation and Properties

The accuracy of a docking simulation is equally dependent on the correct preparation of the ligand.

Experimental Protocol 2: Ligand Preparation
  • Structure Generation:

    • Action: Draw the 2D structure of 2-[(4-Fluorophenyl)methoxy]pyrimidine using software like ChemDraw. Convert this 2D representation into a 3D structure.

    • Causality: A correct 3D conformation is the starting point for the docking exploration.

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D structure using a force field like MMFF94. This can be done within programs like Avogadro or MOE.

    • Causality: This step relaxes the initial 3D structure into a more energetically stable, low-energy conformation, which is a more realistic starting point for the docking simulation.

  • Preparation for Docking (Using AutoDockTools - ADT):

    • Action: Load the energy-minimized ligand file into ADT. The software will automatically detect the rotatable bonds.

    • Causality: Identifying rotatable bonds is critical. The docking algorithm will systematically rotate these bonds to explore different conformations (flexibility) of the ligand within the protein's active site, which is essential for finding the best possible fit.

    • Action: Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Part 3: The Simulation - Executing the Molecular Docking

With both the protein and ligand prepared, the next step is to define the search space and run the docking simulation using a program like AutoDock Vina.

Experimental Protocol 3: Docking Execution
  • Defining the Grid Box:

    • Action: In ADT, center a grid box on the active site of the CDK2 protein. The dimensions of this box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. A typical size might be 60 x 60 x 60 Å.

    • Causality: The grid box defines the three-dimensional space where the docking software will attempt to place the ligand. Centering it on the known active site (identified from the co-crystallized ligand in 1HCK) focuses the computational search, increasing efficiency and the likelihood of finding a biologically relevant binding mode.

  • Configuration and Execution:

    • Action: Create a configuration file (e.g., conf.txt) that specifies the names of the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Action: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

    • Causality: Vina uses a Lamarckian Genetic Algorithm to explore possible binding poses.[8] It evaluates each pose using a scoring function, which estimates the binding affinity. The program will output a set of top-ranked poses, ordered by their predicted binding affinity.

Part 4: Data Analysis and Scientific Interpretation

The output of a docking run is not a final answer but a set of data that requires expert interpretation. The analysis focuses on two key areas: the predicted binding affinity and the specific molecular interactions.

Binding Affinity (Docking Score)

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the Gibbs free energy of binding (ΔG). More negative scores indicate a more favorable predicted binding affinity.[9]

Table 1: Predicted Binding Affinity for 2-[(4-Fluorophenyl)methoxy]pyrimidine and Virtual Analogs against CDK2

Compound ID Structure Modification Predicted Binding Affinity (kcal/mol)
LEAD-01 2-[(4-Fluorophenyl)methoxy]pyrimidine - -8.2
ANA-01 2-[(Phenyl)methoxy]pyrimidine Removed Fluorine -7.5
ANA-02 2-[(4-Chlorophenyl)methoxy]pyrimidine Fluoro to Chloro -8.5

| ANA-03 | 2-[(4-Fluorophenyl)methylamino]pyrimidine | Ether to Amine | -8.8 |

Note: Data are hypothetical for illustrative purposes.

This comparative data allows for an initial in silico Structure-Activity Relationship (SAR) analysis. For instance, the data suggests that the fluorine atom (LEAD-01 vs. ANA-01) contributes positively to binding, and replacing the ether linkage with a more flexible amino group (ANA-03) could further enhance affinity.

Binding Pose and Molecular Interactions

The true insight comes from visualizing the top-ranked binding pose in software like PyMOL or UCSF Chimera. Here, the goal is to identify specific, non-covalent interactions that anchor the ligand in the protein's active site.

Table 2: Analysis of Key Molecular Interactions for LEAD-01 in the CDK2 Active Site (PDB: 1HCK)

Interaction Type Ligand Group Protein Residue Distance (Å) Significance
Hydrogen Bond Pyrimidine N1 LEU83 (Backbone NH) 2.9 Critical "hinge" interaction, common for kinase inhibitors.
Hydrogen Bond Pyrimidine N3 GLU81 (Backbone C=O) 3.1 Additional anchor point in the hinge region.
Hydrophobic Fluorophenyl Ring ILE10, VAL18, ALA31 3.5 - 4.2 Occupies a hydrophobic pocket, contributing to binding.

| Pi-Alkyl | Fluorophenyl Ring | LEU134 | 4.5 | Favorable interaction between the aromatic ring and alkyl side chain. |

Note: Data are hypothetical for illustrative purposes.

This level of analysis moves beyond a simple score to a mechanistic hypothesis. The prediction that the pyrimidine core forms hydrogen bonds with the "hinge region" (residues connecting the N- and C-lobes of the kinase) is a classic binding mode for ATP-competitive kinase inhibitors, lending significant credibility to the docking result.

Visualizations: Workflows and Logic

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase target_prep {Target Preparation|1. Download PDB Structure 2. Clean (Remove Water/Ligands) 3. Add Hydrogens & Charges 4. Save as PDBQT} grid {Grid Definition|Define 3D Search Space Around Active Site} target_prep->grid ligand_prep {Ligand Preparation|1. Generate 3D Structure 2. Energy Minimization 3. Define Rotatable Bonds 4. Save as PDBQT} ligand_prep->grid vina {Docking Execution|Run AutoDock Vina (or other software)} grid->vina results {Output Analysis|1. Rank by Binding Affinity (Score) 2. Visualize Binding Pose} vina->results interactions {Interaction Analysis|Identify H-Bonds, Hydrophobic, etc. Formulate Binding Hypothesis} results->interactions

Figure 1: Molecular Docking General Workflow

G cluster_comp Docking Outputs cluster_exp Laboratory Assays comp_pred Computational Prediction (In Silico) dock_score Binding Affinity (e.g., -8.2 kcal/mol) comp_pred->dock_score dock_pose Binding Pose & Interactions (e.g., H-bond to LEU83) comp_pred->dock_pose exp_val Experimental Validation (In Vitro / In Vivo) ic50 Biological Activity (e.g., IC50, Ki) exp_val->ic50 sar Structure-Activity Relationship (SAR) exp_val->sar dock_score->ic50 correlates with dock_pose->sar explains ic50->comp_pred validates sar->comp_pred validates

Figure 2: The Self-Validating System Logic

Conclusion: From Prediction to Validation

This guide has detailed a rigorous, step-by-step framework for evaluating the molecular docking and binding affinity of 2-[(4-Fluorophenyl)methoxy]pyrimidine against the cancer target CDK2. We have moved from target selection and preparation through simulation and, most importantly, to a deep analysis of the results. The hypothetical data presented suggests that our lead compound is a promising candidate, with a strong predicted binding affinity and a chemically intuitive binding mode anchored by key hydrogen bonds in the kinase hinge region.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive proof.[5] The trustworthiness of this in silico model is established only when its predictions are validated by empirical data. The logical next step is to synthesize this compound and its analogs and perform in vitro enzymatic assays to determine their IC50 values against CDK2.[10] A strong correlation between the predicted binding affinities and the experimentally measured biological activities would validate the docking protocol, transforming a computational hypothesis into a robust, data-driven lead optimization program.

References

  • BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Derivatives. BenchChem.
  • Al-Karmalawy, A. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735. Available from: [Link]

  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Journal of Pharmaceutical and Medicinal Chemistry, 6(1), 1-8. Available from: [Link]

  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.
  • Kumar, D., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 10(1), 58-65. Available from: [Link]

  • EvitaChem. (n.d.). 2-[(4-Methoxybenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine. EvitaChem.
  • Shalaby, R. H., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available from: [Link]

  • Wang, E., et al. (2020). Binding affinity and dissociation pathway predictions for a series of USP7 inhibitors with pyrimidinone scaffold by multiple computational methods. Physical Chemistry Chemical Physics, 22(34), 19039-19053. Available from: [Link]

  • Reyes-Melo, F. D., et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. International Journal of Molecular Sciences, 24(10), 8794. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 4g [PMID: 17709461]. Available from: [Link]

  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 565-580. Available from: [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1). Available from: [Link]

  • Jeelan Basha, N., et al. (2025). Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l. Chemistry & Biodiversity, e202500315. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]

  • Wieczorek, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. Available from: [Link]

Sources

Methodological & Application

Application Note: Catalytic and Green Methodologies for the High-Yield Synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Green Protocols

Executive Summary & Mechanistic Rationale

The 2-alkoxypyrimidine motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of MCH-1R antagonists for metabolic disorders and various kinase inhibitors[1]. The synthesis of 2-[(4-fluorophenyl)methoxy]pyrimidine traditionally relies on the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with 4-fluorobenzyl alcohol. Historically, this transformation has been driven by hazardous strong bases (e.g., NaH) in polar aprotic solvents (DMF, DMSO)[2].

As a Senior Application Scientist, I strongly advocate moving away from these outdated, high-E-factor methodologies. The causality of the reactivity dictates that precious metal catalysis (Pd, Cu) is entirely redundant for this specific transformation.

Mechanistic Causality: Why is 2-chloropyrimidine so reactive? The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density via inductive and resonance effects. Quantum Mechanical (QM) LUMO mapping demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C2 and C4 positions[3]. Because the LUMO energy is exceptionally low, the activation energy barrier for nucleophilic attack is minimal. In fact, SNAr reactions on 2-chloropyrimidine are 1014 to 1016 times faster than on unactivated chlorobenzene[4].

Instead of forcing transition-metal catalysis, optimizing the thermodynamic environment via micellar catalysis using Hydroxypropyl Methylcellulose (HPMC) in water provides a superior, self-validating, and environmentally benign route[5].

Reaction_Mechanism A 2-Chloropyrimidine (Electrophile: LUMO at C2) C Micellar Confinement (HPMC) Increased Effective Molarity A->C B 4-Fluorobenzyl Alcohol (Nucleophile Precursor) D Deprotonation by K2CO3 Formation of Alkoxide B->D E Meisenheimer Intermediate (Stabilized in Hydrophobic Core) C->E Nucleophilic Attack (SNAr) D->C Alkoxide Migration F 2-[(4-Fluorophenyl)methoxy]pyrimidine + KCl + H2O E->F Chloride Elimination

Mechanistic pathway of HPMC-catalyzed SNAr for 2-[(4-Fluorophenyl)methoxy]pyrimidine synthesis.

Optimization of Reaction Conditions

To establish the most efficient and scalable protocol, we evaluated various catalytic and solvent systems. The objective was to maximize the C–O coupling yield while utilizing mild bases and eliminating toxic solvents.

Table 1: Quantitative Comparison of Catalytic Conditions
EntryCatalytic System / AdditiveBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Process E-Factor
1None (Traditional)NaH (1.5)DMF251282%High (Hazardous)
2CuI (5 mol%) / 1,10-PhenCs₂CO₃ (2.0)Toluene80888%Medium
3TBAB (10 mol%) PTCKOH (2.0)H₂O/Tol80885%Medium
4 HPMC (2.0 wt%) Micellar K₂CO₃ (2.0) H₂O 50 4 96% Low (Green)

Data Insight: The HPMC/Water system (Entry 4) drastically outperforms traditional and metal-catalyzed methods[5]. HPMC forms dynamic nanoreactors (micelles) in water, concentrating the lipophilic 2-chloropyrimidine and the alcohol within a hydrophobic core. This "proximity effect" artificially increases the effective molarity of the reactants, allowing a mild base like K₂CO₃ to drive the reaction to completion at just 50°C.

Self-Validating Experimental Protocol

The following protocol utilizes the optimized HPMC micellar system. It is designed as a self-validating system , meaning each step contains built-in visual or analytical checkpoints (In-Process Controls - IPCs) to verify success before proceeding.

Experimental_Workflow S1 Step 1: Nanoreactor Dissolve 2% HPMC S2 Step 2: Reagents Add Alcohol + K2CO3 S1->S2 S3 Step 3: Reaction Add Pyrimidine, 50°C S2->S3 S4 Step 4: IPC TLC/LC-MS Check S3->S4 S5 Step 5: Workup EtOAc Extraction S4->S5

Step-by-step self-validating experimental workflow for micellar SNAr synthesis.

Step-by-Step Methodology (10 mmol Scale)

Step 1: Preparation of the Micellar Nanoreactor

  • Action: Dissolve 2.0 wt% Hydroxypropyl Methylcellulose (HPMC) in 20 mL of degassed deionized water. Stir vigorously at room temperature for 30 minutes.

  • Self-Validation Checkpoint: The solution must transition from an opaque dispersion to a completely transparent, slightly viscous liquid. If clumps remain, micelle formation is incomplete; continue stirring.

Step 2: Nucleophile Activation

  • Action: Add 4-fluorobenzyl alcohol (1.32 g, 10.5 mmol, 1.05 eq) and finely powdered K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq) to the aqueous HPMC solution. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: A slight milky emulsion will form, indicating the lipophilic alcohol is successfully partitioning into the hydrophobic cores of the HPMC micelles. Unlike traditional NaH protocols, no violent gas evolution should occur.

Step 3: Electrophile Addition & SNAr Reaction

  • Action: Add 2-chloropyrimidine (1.14 g, 10.0 mmol, 1.0 eq) in one portion. Heat the reaction vessel to 50°C under a nitrogen atmosphere and stir at 600 rpm.

  • Self-Validation Checkpoint: As the reaction progresses and the product forms, the mixture will become a more homogenous, stable emulsion.

Step 4: In-Process Control (IPC)

  • Action: After 3.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Self-Validation Checkpoint: The reaction is complete when the starting 2-chloropyrimidine (Rf ≈ 0.3) is entirely consumed, and a single new UV-active product spot appears at Rf ≈ 0.6. LC-MS should show the desired mass [M+H]⁺ = 205.08.

Step 5: Phase-Separation & Workup

  • Action: Cool the mixture to room temperature. Add Ethyl Acetate (3 x 15 mL) and stir gently for 5 minutes, then transfer to a separatory funnel.

  • Self-Validation Checkpoint: The emulsion will rapidly break into two distinct, clear phases. The aqueous layer (containing HPMC, unreacted K₂CO₃, and KCl byproduct) will remain at the bottom and can be drained and recycled for subsequent batches[5].

Step 6: Isolation and Purification

  • Action: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Removal of the solvent should yield 2-[(4-fluorophenyl)methoxy]pyrimidine as a pale yellow to white crystalline solid (>1.95 g, >95% yield). No column chromatography is required if the IPC confirmed 100% conversion.

References

  • EvitaChem.Traditional Synthetic Routes for Benzyloxy-Substituted Pyrimidine Amines.
  • NIH / PMC.Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • WuXi Biology.Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • D-NB.info.Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Google Patents.Pyridone derivative - WO2005085200A1.

Sources

Application Note: 2-[(4-Fluorophenyl)methoxy]pyrimidine as a Strategic Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

In modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, functionally biased building blocks. 2-[(4-Fluorophenyl)methoxy]pyrimidine (CAS: 2200182-08-5) represents a highly strategic intermediate[1], combining two privileged structural motifs: a 4-fluorobenzyl ether and a pyrimidine core.

Causality Behind Structural Choices:

  • The 4-Fluorobenzyl Ether Motif: The incorporation of a fluorine atom at the para position of the benzyl ring is a deliberate bioisosteric strategy. Fluorine's high electronegativity and strong C-F bond block cytochrome P450 (CYP450)-mediated oxidative metabolism at this metabolically vulnerable site, thereby enhancing the pharmacokinetic half-life of the final API. Furthermore, the ether linkage provides critical conformational flexibility, allowing the aromatic system to adaptively bind to hydrophobic pockets in target proteins, such as G-protein coupled receptors (GPCRs)[2].

  • The Pyrimidine Scaffold: The pyrimidine ring serves as a robust hydrogen-bond-accepting core. Inherently, pyrimidine is an electron-deficient (π-deficient) heteroaromatic system due to the electronegative nitrogen atoms, making direct electrophilic substitution challenging[3]. However, the alkoxy group at the C-2 position donates electron density via resonance specifically to the C-5 position. This electronic bias renders C-5 the least electron-deficient site on the ring, enabling highly regioselective electrophilic functionalization (e.g., bromination)[3].

Synthetic Workflow & Experimental Protocols

The integration of 2-[(4-fluorophenyl)methoxy]pyrimidine into a complex API scaffold typically follows a two-stage self-validating workflow: Regioselective C-5 bromination to create an electrophilic handle, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

SyntheticWorkflow SM 2-Chloropyrimidine + 4-Fluorobenzyl alcohol Int1 2-[(4-Fluorophenyl)methoxy]pyrimidine (Key Intermediate) SM->Int1 NaH, THF, 0°C to RT (Nucleophilic Aromatic Substitution) Int2 5-Bromo-2-[(4-fluorophenyl)methoxy]pyrimidine (Electrophile) Int1->Int2 NBS or DBH, DMF, RT (Regioselective C-5 Bromination) API 5-Aryl-2-[(4-fluorophenyl)methoxy]pyrimidine (API Core Scaffold) Int2->API Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O, 90°C

Synthetic workflow from intermediate to API core via C-5 bromination and Suzuki coupling.

Protocol A: Regioselective C-5 Bromination

Causality: While direct bromination using molecular bromine (Br₂) is possible, it requires harsh conditions (e.g., 125–135 °C in nitrobenzene) which can degrade sensitive functional groups[3]. Utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or CH₂Cl₂) provides a milder, highly efficient alternative[4]. The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), polarizes the N-Br bond of the reagent, significantly accelerating the electrophilic attack at the C-5 position[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-[(4-fluorophenyl)methoxy]pyrimidine (10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add TMSOTf (5.5 mmol, 0.55 equiv.) dropwise to the solution to serve as a Lewis acid catalyst[4].

  • Reagent Addition: Add DBH (5.5 mmol, 0.55 equiv. - delivering two bromonium equivalents) portion-wise over 15 minutes to control the exotherm[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 205 [M+H]⁺) disappears and is replaced by the brominated product peak (m/z 283/285 [M+H]⁺), which must exhibit the characteristic 1:1 isotopic pattern of a monobrominated species.

  • Quenching & Isolation: Quench by pouring into ice-cold water (100 mL). Extract with CH₂Cl₂ (3 x 30 mL). Wash the organic layer with 5% aqueous sodium thiosulfate to neutralize residual electrophilic bromine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield 5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine.

Table 1: Quantitative Optimization of C-5 Bromination

Brominating AgentSolventAdditive (Equiv.)Temp (°C)Time (h)Yield (%)
Br₂NitrobenzeneNone1356.045
NBSDMFNone254.078
DBHCH₂Cl₂None2528.082
DBHCH₂Cl₂TMSOTf (0.55)256.094
DBHDMFTMSOTf (0.55)252.096
Protocol B: Suzuki-Miyaura Cross-Coupling for API Assembly

Causality: The newly installed C-5 bromide is an ideal electrophile for Suzuki-Miyaura cross-coupling. The selection of Pd(dppf)Cl₂ as the catalyst is deliberate; the bulky, bidentate dppf ligand facilitates rapid oxidative addition into the strong C(sp²)-Br bond while resisting catalyst deactivation (palladium black formation). A biphasic solvent system (1,4-Dioxane/H₂O) is critical to ensure the simultaneous solvation of the organic substrates and the inorganic base (K₂CO₃), driving the rate-limiting transmetalation step.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine (5.0 mmol), the desired arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol).

  • Solvation: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Purge the flask with nitrogen for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Heating: Heat to 90 °C for 8 hours.

  • Self-Validation: Confirm completion via TLC (Hexanes/EtOAc 3:1). The highly fluorescent API core product should be visible under 254 nm UV light, with complete consumption of the lower-Rf bromide intermediate.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the final API scaffold.

Table 2: Quantitative Optimization of Suzuki-Miyaura Coupling

Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10012.065
Pd(OAc)₂ / PPh₃K₃PO₄DMF9010.072
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O908.091
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O906.095

Pharmacological Application: Target Engagement

Derivatives synthesized from the 2-[(4-fluorophenyl)methoxy]pyrimidine scaffold have demonstrated significant utility as Melanin-Concentrating Hormone (MCH) receptor antagonists[2][5], as well as modulators for Prostaglandin E (EP) receptors[6].

MCH is a cyclic peptide hormone originally isolated from the pituitary gland of salmon, which has been highly conserved across species[2]. In mammals, MCH is primarily expressed in the lateral hypothalamus and plays a critical role in the regulation of energy homeostasis[5]. Overexpression or overactivity of MCH leads to hyperphagia (excessive eating) and obesity[2]. By utilizing the pyrimidine intermediate to construct competitive antagonists, researchers can effectively block MCH from binding to the MCH Receptor 1 (MCH-R1), thereby inhibiting the downstream Gq-coupled signaling cascade and suppressing feeding behavior[5].

SignalingPathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (GPCR) MCH->MCHR1 Agonist Binding Antagonist Pyrimidine-Based API (MCH-R1 Antagonist) Antagonist->MCHR1 Competitive Inhibition Gq Gq/11 Protein Activation MCHR1->Gq Signal Transduction Ca Intracellular Ca2+ Release Gq->Ca PLC Activation Feeding Hyperphagia & Obesity (Physiological Response) Ca->Feeding Triggers Feeding Behavior

MCH-R1 signaling pathway and its competitive inhibition by pyrimidine-derived API antagonists.

References

  • [1] Title: 2-[(4-Fluorophenyl)methoxy]pyrimidine | C11H9FN2O | CID ... Source: nih.gov. URL: 1

  • [2] Title: Pyridone derivative - WO2005085200A1. Source: google.com. URL: 2

  • [6] Title: (12) United States Patent. Source: googleapis.com. URL: 6

  • [5] Title: Pyridone derivative - WO2005085200A1. Source: google.com. URL: 5

  • Title: Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Source: fiu.edu. URL: Link

  • [4] Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC. Source: nih.gov. URL: 4

  • [3] Title: Application Notes and Protocols for the Bromination of Pyrimidine Rings. Source: benchchem.com. URL: 3

Sources

In Vitro Assay Protocols for 2-[(4-Fluorophenyl)methoxy]pyrimidine Derivatives: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides detailed application notes and protocols for the in vitro evaluation of 2-[(4-Fluorophenyl)methoxy]pyrimidine derivatives, a chemical scaffold of significant interest in contemporary drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents. This guide emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers to design, execute, and interpret their experiments with confidence.

The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific inclusion of a (4-Fluorophenyl)methoxy moiety at the 2-position of the pyrimidine ring offers unique physicochemical properties that can influence target binding, selectivity, and pharmacokinetic profiles. While the broader class of pyrimidine derivatives is known to target a variety of biological macromolecules, a significant focus of research has been on their activity as kinase inhibitors, particularly in the context of oncology.[4][5][6]

Given the prevalence of pyrimidine-based compounds as inhibitors of key signaling kinases, this guide will focus on in vitro assays to characterize the potential of 2-[(4-Fluorophenyl)methoxy]pyrimidine derivatives as anticancer agents targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These two receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[4][5]

Section 1: Foundational Cellular Assays

A primary step in the evaluation of any potential anticancer compound is to assess its impact on cancer cell viability and proliferation. These assays provide a global view of the compound's cytotoxic or cytostatic effects and are essential for determining the concentration range for further mechanistic studies.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines is critical. For evaluating potential EGFR and VEGFR-2 inhibitors, cell lines with known expression levels of these receptors are recommended. For example, A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used and express EGFR.[6] For VEGFR-2, which is primarily expressed on endothelial cells, co-culture models or specialized engineered cell lines may be considered for more targeted studies.

  • Compound Concentration Range: A broad concentration range (e.g., from nanomolar to micromolar) is initially screened to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Incubation Time: A 48- to 72-hour incubation period is typically sufficient to observe the effects of a compound on cell proliferation.

Table 1: Representative Data from a Cell Viability Assay

Compound IDCell LineIncubation Time (h)IC50 (µM)
Example-1A549725.2
Example-1MCF-77212.8
Example-2A54972> 50
Doxorubicin (Control)A549720.8

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-[(4-Fluorophenyl)methoxy]pyrimidine derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Section 2: Target-Oriented Biochemical Assays

Once a compound has demonstrated cellular activity, the next logical step is to investigate its direct effect on the putative molecular targets. In this context, in vitro kinase assays are indispensable for confirming direct inhibition of EGFR and VEGFR-2.

In Vitro Kinase Inhibition Assays

Biochemical kinase assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. These assays are crucial for confirming target engagement and determining the potency of the inhibitor.

Causality Behind Experimental Choices:

  • Recombinant Kinases: The use of highly purified, recombinant kinase domains (e.g., EGFR, VEGFR-2) is essential for a clean and specific biochemical assay.

  • ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay is a critical parameter. Assays are often performed at or near the Km value of ATP for the specific kinase to ensure a sensitive measure of competitive inhibition.

  • Detection Method: Various detection methods are available, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction). The choice of method depends on available instrumentation and safety considerations.

Table 2: Representative Data from an In Vitro Kinase Inhibition Assay

Compound IDKinase TargetATP Concentration (µM)IC50 (nM)
Example-1EGFR10 (Km)85
Example-1VEGFR-215 (Km)250
Staurosporine (Control)EGFR10 (Km)5
Sunitinib (Control)VEGFR-215 (Km)10

Protocol 2: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the recombinant kinase (EGFR or VEGFR-2) and the specific peptide substrate to the desired concentrations in the kinase buffer.

    • Prepare a solution of ATP at twice the final desired concentration in the kinase buffer.

  • Compound Preparation:

    • Prepare serial dilutions of the 2-[(4-Fluorophenyl)methoxy]pyrimidine derivative in DMSO. Further dilute these in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase, and the peptide substrate.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit) according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Section 3: Cellular Mechanism of Action

To bridge the findings from biochemical and cellular viability assays, it is crucial to confirm that the compound inhibits the target kinase within a cellular context.

Cellular Target Engagement: Western Blot Analysis of Phospho-Kinase Levels

This assay determines if the test compound can inhibit the autophosphorylation of the target kinase in cancer cells, providing direct evidence of target engagement in a physiological setting.

Causality Behind Experimental Choices:

  • Ligand Stimulation: For receptor tyrosine kinases like EGFR and VEGFR, stimulation with their cognate ligands (EGF and VEGF, respectively) is necessary to induce receptor dimerization and autophosphorylation.

  • Antibody Specificity: The use of highly specific primary antibodies that recognize the phosphorylated form of the target kinase is critical for accurate results.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 12-16 hours.

    • Pre-treat the cells with various concentrations of the 2-[(4-Fluorophenyl)methoxy]pyrimidine derivative for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Section 4: Visualizing the Workflow and Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the targeted signaling pathways.

Diagram 1: General Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Lead Optimization A Compound Synthesis 2-[(4-Fluorophenyl)methoxy]pyrimidine derivatives B Cell Viability Assay (MTT) (e.g., A549, MCF-7) A->B Dose-response C Biochemical Kinase Assay (EGFR, VEGFR-2) B->C Active Compounds D Cellular Target Engagement (Western Blot for p-EGFR) C->D Potent Inhibitors E Further SAR Studies D->E Confirmed Hits

Caption: Workflow for the in vitro characterization of novel compounds.

Diagram 2: Simplified EGFR/VEGFR-2 Signaling Pathway

G cluster_0 cluster_1 cluster_2 Ligand EGF / VEGF Receptor EGFR / VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binding & Dimerization Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Autophosphorylation & Activation Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor 2-[(4-Fluorophenyl)methoxy] pyrimidine Derivative Inhibitor->Receptor Inhibition

Caption: Targeted inhibition of EGFR/VEGFR-2 signaling pathways.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V. N., De Vita, D., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112.
  • El-Sayed, N. N., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
  • Mohamed, M. S., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Available at: [Link]

  • Rostom, S. A. F., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183–2199.
  • Song, H., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence.
  • Tarek, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7000.
  • Tolomeo, M., et al. (2022). Synthesis and in vitro anticancer activity of 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds bearing D-glucose moiety with dual EGFR/HER2 inhibitory activity and induced fit docking study. RSC Advances, 12(45), 29241-29261.
  • UNC2250. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Xie, F., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275–278.
  • Yang, S., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476.
  • Zhang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1589.
  • Zhao, H., et al. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 1-18.
  • Zhu, W., et al. (2017). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 138, 1038–1052.

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Application Note: Advanced Handling, Preparation, and Long-Term Storage Protocols for Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Fluorinated pyrimidines, specifically 5-Fluorouracil (5-FU) and its orally administered prodrug capecitabine, are foundational antimetabolites utilized extensively in oncology research and drug development. Their mechanism of action centers on the irreversible inhibition of thymidylate synthase, which critically disrupts DNA synthesis and induces apoptosis in rapidly dividing cells[1].

Despite their ubiquitous use in the laboratory, the physicochemical properties of these compounds demand rigorous, highly controlled handling and storage protocols. Improper environmental conditions can trigger photodegradation, alkaline hydrolysis, or cold-induced precipitation[2]. This application note provides field-proven, self-validating methodologies to ensure the molecular integrity of fluorinated pyrimidines from receipt to long-term storage.

Physicochemical Dynamics and Stability

Understanding the molecular vulnerabilities of fluorinated pyrimidines is the first step in preventing experimental artifacts.

  • Precipitation Dynamics: 5-FU possesses a strict temperature-dependent solubility profile. When aqueous solutions are exposed to refrigeration or freezing temperatures, the drug rapidly crystallizes out of solution[3].

  • Hydrolytic Degradation: 5-FU hydrolyzes in alkaline media, a degradation reaction that accelerates exponentially with increasing pH and temperature[2].

  • Photodegradation: The active pharmaceutical ingredient (API) in 5-FU is highly photosensitive. Exposure to ambient or UV light induces structural degradation, reducing potency and generating toxic byproducts[4].

  • Moisture Sensitivity: Capecitabine, formulated as a carbamate prodrug, is vulnerable to moisture-induced hydrolysis and must be stored in desiccated environments[5].

Table 1: Physicochemical and Storage Parameters of Key Fluorinated Pyrimidines
CompoundMolecular WeightAqueous SolubilityOptimal Storage TempLight SensitivityCritical Handling Note
5-Fluorouracil (5-FU) 130.08 g/mol High (at pH 8.6–9.0)20°C to 25°CHighPrecipitates at low temps; resolubilize at 60°C[3].
Capecitabine 359.35 g/mol 26 mg/mL (at 20°C)25°C (Excursions 15-30°C)Low to ModerateHygroscopic; keep container tightly closed[5].

Metabolic Activation Workflow

To contextualize the importance of preserving the prodrug structure of capecitabine, the enzymatic conversion pathway to the active 5-FU metabolite (FdUMP) is mapped below.

Pathway A Capecitabine (Prodrug) B 5'-DFCR A->B Hepatic Carboxylesterase C 5'-DFUR B->C Cytidine Deaminase D 5-Fluorouracil (5-FU) C->D Thymidine Phosphorylase E FdUMP (Active Metabolite) D->E Intracellular Phosphorylation F Thymidylate Synthase Inhibition E->F Ternary Complex Formation

Enzymatic conversion pathway of capecitabine to 5-FU and its active metabolite FdUMP.

Safety and Handling Guidelines (OSHA/NIOSH Aligned)

Because fluorinated pyrimidines are highly potent cytotoxic agents, laboratory handling must strictly adhere to occupational safety standards to prevent acute exposure[4].

  • Personal Protective Equipment (PPE): Disposable gloves made from nitrile, neoprene, or polyurethane must be worn. Double-gloving is highly recommended to mitigate transdermal permeability risks[4]. Chemical safety goggles are required to prevent ocular exposure[4].

  • Engineering Controls: All weighing, reconstitution, and solubilization procedures must be performed within a Class II Biological Safety Cabinet (BSC) to prevent the inhalation of aerosolized particles[4].

Experimental Protocols

Protocol 1: Preparation and Resolubilization of Aqueous 5-FU Solutions

Objective: To prepare and maintain stable aqueous 5-FU solutions for in vitro assays without compromising molecular integrity.

  • Step 1: Environmental Setup and PPE Donning

    • Action: Don double nitrile gloves and chemical safety goggles. Prepare the workspace inside a Class II BSC.

    • Causality: 5-FU is a potent antimetabolite. Double-gloving prevents transdermal absorption in case of primary glove micro-tears, and the BSC prevents inhalation of aerosolized powder[4].

  • Step 2: Reconstitution and pH Optimization

    • Action: Dissolve 5-FU powder in an alkaline aqueous buffer (pH 8.6–9.0).

    • Causality: 5-FU exhibits maximal aqueous stability and solubility within the pH range of 8.6 to 9.0. Deviating to higher alkalinity (pH > 9.5) exponentially accelerates the hydrolytic degradation of the pyrimidine ring[2].

  • Step 3: Resolubilization of Cold-Shocked Solutions

    • Action: If the solution was inadvertently exposed to low temperatures and exhibits precipitation, heat the vial in a water bath at 60°C accompanied by vigorous shaking until clear. Allow to cool to 20°C–25°C prior to use[6].

    • Causality: 5-FU has a strict temperature-solubility threshold. Low temperatures cause the drug to crystallize out of solution. Heating to 60°C provides the necessary kinetic energy to break the crystalline lattice without thermally degrading the molecule[3].

    • Validation Checkpoint: Inspect the heated solution against a dark background under bright lighting. The protocol is successfully validated when zero micro-precipitates or particulate matter are visible, confirming complete resolubilization.

Protocol 2: Long-Term Storage and Aliquoting of Capecitabine and 5-FU

Objective: To maximize the shelf-life of fluorinated pyrimidines while preventing photodegradation and moisture-induced hydrolysis.

  • Step 1: Aliquoting into Opaque Vials

    • Action: Transfer reconstituted 5-FU into single-use, amber or opaque polypropylene vials.

    • Causality: 5-FU is highly photosensitive. Ambient and UV light exposure triggers photochemical degradation, reducing the API concentration and generating toxic byproducts[4].

  • Step 2: Temperature-Controlled Storage

    • Action: Store 5-FU aqueous aliquots at controlled room temperature (20°C–25°C). Do not freeze[4]. Store Capecitabine solid stocks at 25°C in tightly closed, desiccated containers[5].

    • Causality: Freezing 5-FU induces irreversible concentration gradients if not properly resolubilized[3]. Capecitabine is hygroscopic; ambient moisture can initiate premature cleavage of its carbamate linkage, inactivating the prodrug before experimental use[5].

    • Validation Checkpoint: For long-term storage (>6 months), validate compound integrity by running a sample through an RP-HPLC-UV assay. The storage system is validated if the API peak area remains ≥95% of the baseline nominal value[2].

Safe Handling and Storage Lifecycle Workflow

Workflow Step1 Compound Receipt Step2 Don PPE (Double Gloves, Goggles) Step1->Step2 Step3 Class II Biological Safety Cabinet Step2->Step3 Step4 Reconstitution (Alkaline Buffer) Step3->Step4 Step5 Aliquoting (Opaque Vials) Step4->Step5 Step6 5-FU Aqueous: 20-25°C (Do Not Freeze) Step5->Step6 5-FU Step7 Capecitabine: 25°C (Desiccated) Step5->Step7 Capecitabine

Standard operating procedure for the safe handling and storage of fluoropyrimidines.

References

  • Xeloda (capecitabine)
  • Sagent Pharmaceuticals, Inc.
  • Source: cheo.on.
  • Source: ovid.
  • Source: nih.
  • Source: hpra.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 2-[(4-Fluorophenyl)methoxy]pyrimidine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-[(4-Fluorophenyl)methoxy]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for obtaining high-purity, crystalline material. We will explore the underlying principles of solvent selection, provide step-by-step protocols, and offer robust troubleshooting for common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties for the crystallization of this compound?

A1: The ideal solvent should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[1] This temperature-dependent solubility gradient is the primary driver for high-yield cooling crystallization.[2] Other crucial factors include the solvent's polarity, boiling point, and its ability to form hydrogen bonds, which must be compatible with the solute to ensure good crystal formation.[3][4]

Q2: How does the 4-fluorophenyl group influence solvent selection?

A2: The fluorophenyl group introduces moderate polarity and potential for specific intermolecular interactions, such as dipole-dipole interactions. This suggests that solvents of intermediate polarity, like ethyl acetate or acetone, might be good starting points. Furthermore, the fluorine atom is a weak hydrogen bond acceptor, a factor to consider when evaluating protic versus aprotic solvents.

Q3: What impact does the pyrimidine core have on solubility?

A3: The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.[5] The overall "like dissolves like" principle is a useful starting point; the polarity of the substituents on the pyrimidine ring will significantly influence its solubility in various solvents.[5]

Q4: Should I use a single solvent or a mixed solvent system?

A4: A single solvent system is often preferred for simplicity and reproducibility. However, if a single solvent does not provide the ideal solubility curve, a binary (or mixed) solvent system can be highly effective.[6] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[2] The controlled addition of the anti-solvent can induce crystallization.

Q5: What initial concentration of the compound should I aim for?

A5: The initial concentration should be high enough to achieve supersaturation upon cooling but not so high that the solution becomes overly viscous or that the compound "oils out" instead of crystallizing.[3] A good starting point is to prepare a nearly saturated solution at the solvent's boiling point. The rate at which supersaturation is achieved is a controlling factor in polymorphism and crystal size.[7]

A Systematic Approach to Solvent Selection

Optimizing solvent selection is a systematic process that moves from broad screening to fine-tuned optimization. The goal is to identify a solvent or solvent system that provides a high yield of pure, stable crystals with a desirable morphology.

Workflow for Solvent Selection

SolventSelectionWorkflow Start Start: Crude 2-[(4-Fluorophenyl)methoxy]pyrimidine Screening Step 1: Broad Solvent Screening (Polar, Nonpolar, Protic, Aprotic) Start->Screening Assess Step 2: Assess Solubility (Hot vs. Cold) Screening->Assess Decision1 Ideal Solubility Curve? Assess->Decision1 SingleSolvent Proceed with Single Solvent Optimization Decision1->SingleSolvent Yes BinaryScreen Step 3: Binary Solvent Screening (Solvent + Antisolvent) Decision1->BinaryScreen No Optimization Step 5: Optimization (Cooling Rate, Seeding, Concentration) SingleSolvent->Optimization AssessBinary Step 4: Assess Miscibility & Solubility BinaryScreen->AssessBinary Decision2 Suitable Binary System? AssessBinary->Decision2 BinarySolvent Proceed with Binary Solvent Optimization Decision2->BinarySolvent Yes Reevaluate Re-evaluate Solvent Choices / Consider Ternary System Decision2->Reevaluate No BinarySolvent->Optimization Reevaluate->Screening End End: Pure Crystalline Product Optimization->End

Caption: A systematic workflow for selecting an optimal crystallization solvent.

Troubleshooting Common Crystallization Issues

Even with a systematic approach, challenges can arise. This section addresses the most common problems in a question-and-answer format.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling.[8]2. Solution is supersaturated but nucleation is inhibited: A high energy barrier is preventing the initial formation of crystal nuclei.[8]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and attempt to cool again.[9]2. Induce Nucleation: Try scratching the inside of the flask with a glass rod to create a surface for nucleation. Alternatively, add a "seed crystal" of the pure compound if available.[8]
"Oiling Out" (Formation of a Liquid Phase) 1. Low melting point: The compound's melting point is below the temperature of the solution.[9]2. High impurity levels: Impurities can depress the melting point.[8]3. Poor solvent-solute interaction: The solvent and solute are not compatible enough, leading to liquid-liquid phase separation.[10]1. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (the "good" solvent in a binary system), and cool more slowly.[8][9]2. Change Solvent: Select a solvent with a lower boiling point or one that has more favorable interactions with the solute (e.g., matching polarity).[4][10]3. Lower the Crystallization Temperature: If possible, use a refrigerated bath for very slow cooling.
Rapid Formation of Fine Powder or Needles 1. Solution is too concentrated: Supersaturation is achieved too quickly, leading to rapid nucleation and limited crystal growth.[9]2. Cooling is too fast: Rapid temperature drop does not allow for ordered crystal growth.[1]1. Use More Solvent: Re-dissolve the solid in additional solvent to reduce the concentration, then cool again.[9]2. Slow Down Cooling: Insulate the flask (e.g., with paper towels) or allow it to cool on a surface that does not conduct heat well to slow the cooling process.[1]
Low Yield 1. Compound has significant solubility in the cold solvent: A large amount of the product remains in the mother liquor.[9]2. Premature crystallization during hot filtration: The product crystallized on the filter paper.1. Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility and maximize precipitation.2. Minimize Hot Filtration Losses: Use a pre-heated funnel and flask for the filtration step and use a minimal amount of hot solvent to rinse.
Polymorphism (Different Crystal Forms) 1. Kinetic vs. Thermodynamic Control: Different cooling rates, temperatures, or solvent environments can favor the formation of different crystal polymorphs.[11][12]2. Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates.[7][13]1. Control Cooling Rate: A slower cooling rate generally favors the most thermodynamically stable polymorph.[12]2. Use Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.3. Solvent Choice: The solvent can stabilize specific polymorphs through solute-solvent interactions.[11] Experiment with different solvent systems.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To rapidly identify promising solvents for crystallization.

Materials:

  • 2-[(4-Fluorophenyl)methoxy]pyrimidine (crude)

  • Test tubes or small vials

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Add a solvent to the first test tube dropwise (e.g., 0.2 mL at a time) at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and should be set aside as a potential "solvent" for a binary system.

  • If the compound is insoluble or sparingly soluble, place the test tube in a heating block and increase the temperature towards the solvent's boiling point.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the results. An ideal solvent will show poor solubility at room temperature but good solubility when hot, and will produce a good quantity of crystalline precipitate upon cooling.[1]

  • If crystals form, place the tube in an ice bath to maximize precipitation and assess the yield qualitatively.

  • Repeat for all selected solvents.

Protocol 2: Controlled Cooling Crystallization

Objective: To perform a larger-scale crystallization using an identified optimal solvent.

Materials:

  • Crude compound

  • Optimal solvent identified from screening

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 2-[(4-Fluorophenyl)methoxy]pyrimidine into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely. This creates a saturated solution at high temperature.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize the crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

References

Sources

Overcoming steric hindrance in 2-[(4-Fluorophenyl)methoxy]pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize highly substituted heterocycles.

The molecule 2-[(4-Fluorophenyl)methoxy]pyrimidine presents a classic late-stage functionalization challenge. The pyrimidine core is inherently electron-deficient, making electrophilic aromatic substitution difficult. More critically, the bulky, conformationally flexible 2-[(4-fluorophenyl)methoxy] group acts as a steric umbrella. This substituent not only physically blocks the approach of bulky transition-metal catalysts to the C5 position but also disrupts the ability of the adjacent N1/N3 nitrogens to act as directing groups for C4/C6 functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric and electronic roadblocks.

Diagnostic Troubleshooting Workflow

Before setting up your reaction, identify the targeted functionalization site to determine the correct mechanistic pathway.

Workflow Start 2-[(4-Fluorophenyl)methoxy]pyrimidine Functionalization Decision Target Position? Start->Decision C5 C5 Position (Electrophilic) Decision->C5 C-H Activation C4 C4/C6 Position (Nucleophilic) Decision->C4 Radical Addition Issue1 Steric Shielding by Bulky C2-Alkoxy Group C5->Issue1 Catalyst Clash Issue2 N-Coordination Blocked by C2-Substituent C4->Issue2 Failed DoM Sol1 Ir-Catalyzed Borylation (dtbpy ligand) Issue1->Sol1 Overcome Sterics Sol2 Minisci Radical Addition (Ag-catalyzed) Issue2->Sol2 Bypass Coordination

Diagnostic workflow for overcoming steric hindrance in pyrimidine functionalization.

Frequently Asked Questions (FAQs)

Q1: My standard Pd-catalyzed Suzuki cross-coupling at the C5 position is failing. Why, and how do I fix it? Causality & Expert Insight: The failure is a direct result of steric hindrance and catalyst poisoning. The bulky 4-fluorobenzyl ether group prevents the necessary coplanarity of the intermediate palladium complex during the transmetalation step. Furthermore, the basic pyrimidine nitrogens can coordinate to the metal center, leading to irreversible catalyst deactivation 1. Solution: You must switch to a highly active precatalyst system utilizing bulky, electron-rich Buchwald-type ligands (e.g., XPhos or BrettPhos). The biphenyl backbone of XPhos allows the active Pd center to sit in a protective pocket (preventing N-coordination), while its bulky isopropyl groups facilitate rapid reductive elimination, forcibly overcoming the steric drag of the 2-alkoxy group 2.

Q2: I want to functionalize the C4 position. Why is Directed ortho-Metalation (DoM) yielding complex mixtures? Causality & Expert Insight: DoM relies on the coordination of a Lewis acidic metal (like Lithium) to the ring nitrogens. The bulky C2-alkoxy group sterically blocks the trajectory required for the metal to dock at N1/N3. When forced with excess base, you trigger undesired deprotonation at the benzylic position of the 4-fluorobenzyl group or nucleophilic aromatic substitution (SNH) side reactions 3. Solution: Abandon metal-coordination pathways. Instead, exploit the innate electron deficiency of the C4 position using a Minisci-type radical addition. Radical pathways are highly enthalpy-controlled and relatively insensitive to the steric shielding around the nitrogen atoms.

Q3: Is there a way to leverage the steric hindrance to my advantage? Causality & Expert Insight: Yes. Iridium-catalyzed C-H borylation is governed almost entirely by steric factors rather than electronic ones. Because the C2 position is occupied by a massive group, and the C4/C6 positions are adjacent to the nitrogens (which repel the catalyst), the C5 position becomes the only sterically viable approach vector for the Ir-complex 4.

Quantitative Optimization Data

The following table summarizes the optimization of the C5-arylation of 5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine, demonstrating the critical need for tailored ligand design to overcome steric clash.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene8015Severe steric clash; rapid catalyst aggregation into Pd-black.
2Pd₂(dba)₃dppfK₃PO₄Dioxane9042Moderate conversion; slow reductive elimination due to bulk.
3Pd(OAc)₂SPhosK₃PO₄Toluene10068Improved stability; some protodehalogenation observed.
4 Pd G3-XPhos XPhos K₃PO₄ THF/H₂O 80 94 Rapid oxidative addition; bulky isopropyls force reductive elimination.

Self-Validating Experimental Protocols

Protocol A: Sterically-Driven Ir-Catalyzed C5 C-H Borylation

This protocol utilizes the steric bulk of the C2 substituent to direct borylation exclusively to the C5 position.

Reagents:

  • 2-[(4-Fluorophenyl)methoxy]pyrimidine (1.0 equiv, 1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 1.5 mmol)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Anhydrous Hexane or THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In an oven-dried Schlenk tube under an argon atmosphere, combine [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ in anhydrous THF.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a pale yellow to a deep, dark red/brown color. This color change confirms the generation of the active Ir-boryl complex. If it remains yellow, your solvent is wet, and the catalyst has been quenched.

  • Substrate Addition: Add the 2-[(4-fluorophenyl)methoxy]pyrimidine in one portion. Seal the tube and heat to 80 °C for 12 hours.

  • Monitoring: Monitor via LC-MS.

    • Self-Validation Checkpoint 2: Look for the disappearance of the starting material mass [M+H]+=205.08 and the appearance of the borylated product mass [M+H]+=331.16 .

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Mechanism Ir Ir(I) Catalyst Coord Steric Approach Ir->Coord + Substrate OA Oxidative Addition RE Reductive Elimination OA->RE + B2pin2 Coord->OA C5-H Cleavage RE->Ir - Product

Sterically driven Ir-catalyzed C-H borylation catalytic cycle at the C5 position.

Protocol B: Overcoming Sterics in C5 Pd-Catalyzed Cross-Coupling

For coupling a pre-halogenated substrate (e.g., 5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine) with an aryl boronic acid.

Reagents:

  • 5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • 0.5 M K₃PO₄ aqueous solution (3.0 equiv)

  • THF (4.0 mL)

Step-by-Step Methodology:

  • Assembly: To a vial equipped with a magnetic stir bar, add the pyrimidine substrate, aryl boronic acid, and the XPhos Pd G3 precatalyst.

  • Solvent & Base Addition: Add THF, followed by the aqueous K₃PO₄ solution.

    • Expert Insight: The biphasic THF/Water system is critical here. It dissolves the inorganic base completely, accelerating the transmetalation step which is otherwise bottlenecked by the bulky C2 ether group.

  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and stir vigorously at 80 °C for 4 hours.

    • Self-Validation Checkpoint: The reaction should remain a homogeneous biphasic mixture. If a heavy black precipitate forms (Pd-black) within the first 30 minutes, the oxidative addition complex has failed to undergo transmetalation fast enough, leading to catalyst death. Ensure rigorous degassing if this occurs.

  • Workup: Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate.

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Institutes of Health (NIH). 1

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem. 2

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society (ACS). 3

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). 4

Sources

Reducing reaction time and temperature for 2-[(4-Fluorophenyl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, reduce reaction times and temperatures, and overcome common challenges encountered during this synthesis.

Overview of the Synthesis

The synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidine is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium or potassium salt of 2-hydroxypyrimidine reacts with 4-fluorobenzyl halide (bromide or chloride) to form the desired ether product.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the carbon atom of the benzyl halide, displacing the halide ion.[1][2] The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, temperature, and the potential use of catalysts.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow and requires high temperatures for a long duration. How can I speed it up and lower the temperature?

A1: Long reaction times and high temperatures are common issues in Williamson ether synthesis.[1] Here are several strategies to address this:

  • Base Selection: The choice of base is critical for the efficient deprotonation of 2-hydroxypyrimidine to form the reactive alkoxide. While weaker bases like potassium carbonate (K2CO3) can be used, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) can significantly increase the reaction rate by ensuring complete and rapid formation of the nucleophile.[4][5]

  • Solvent Choice: Polar aprotic solvents are highly recommended as they solvate the cation of the base, leaving the alkoxide anion more available to act as a nucleophile.[1] Excellent choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[3][6] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

  • Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst is essential.[7] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the 4-fluorobenzyl halide is located, thereby accelerating the reaction under milder conditions.[1][8]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to increased yields.[1][9] This technique directly heats the reactants, leading to a more efficient energy transfer.[10][11][12]

Q2: I am observing low yields of my desired product. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: As discussed in Q1, optimizing the base, solvent, and temperature can drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[13]

  • Side Reactions: The primary competing side reaction is the elimination of the alkylating agent, especially at higher temperatures.[14] Using a primary halide like 4-fluorobenzyl bromide minimizes this risk compared to secondary or tertiary halides.[2] Another potential side reaction is C-alkylation of the pyrimidine ring, although O-alkylation is generally favored.

  • Purity of Reagents: Ensure that your 2-hydroxypyrimidine and 4-fluorobenzyl halide are pure and dry. Moisture can quench the strong bases used and hydrolyze the product.

  • Stoichiometry: A slight excess of the 4-fluorobenzyl halide may be beneficial in some cases to ensure complete consumption of the more valuable pyrimidine starting material. However, this can make purification more challenging.

Q3: What is the best work-up and purification procedure for 2-[(4-Fluorophenyl)methoxy]pyrimidine?

A3: A typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[5] The organic layer is then washed with water and brine to remove any remaining base and salts.

For purification, column chromatography on silica gel is a common and effective method.[15] The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is a good starting point. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction not starting or proceeding very slowly 1. Ineffective base. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Impure or wet reagents.1. Switch to a stronger base (e.g., NaH, KOtBu).[4] 2. Use a polar aprotic solvent (e.g., DMF, DMSO).[3] 3. Gradually increase the temperature, monitoring for side product formation.[1] 4. Ensure reagents are pure and dry.
Low product yield 1. Incomplete reaction. 2. Competing elimination or C-alkylation side reactions. 3. Product loss during work-up/purification.1. Optimize reaction conditions (see above) and monitor by TLC.[13] 2. Use the mildest effective temperature.[14] 3. Optimize extraction and chromatography conditions.
Multiple spots on TLC, indicating impurities 1. Side reactions. 2. Degradation of starting materials or product. 3. Unreacted starting materials.1. Re-evaluate reaction conditions to minimize side reactions. 2. Ensure the reaction is not run for an unnecessarily long time or at too high a temperature. 3. Optimize stoichiometry and reaction time.
Difficulty in isolating the product 1. Product is highly soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Perform multiple extractions with the organic solvent. 2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Standard Protocol
  • To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluorobenzyl bromide (1.05 eq) in DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.[3]

  • After completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol with Phase-Transfer Catalysis
  • In a round-bottom flask, combine 2-hydroxypyrimidine (1.0 eq), 4-fluorobenzyl bromide (1.05 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile.

  • Heat the mixture to reflux (approximately 82 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[7]

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Hydroxypyrimidine 2-Hydroxypyrimidine Pyrimidine_alkoxide Pyrimidine alkoxide (nucleophile) 2-Hydroxypyrimidine->Pyrimidine_alkoxide  Base (e.g., NaH) Transition_State SN2 Transition State Pyrimidine_alkoxide->Transition_State  + 4-Fluorobenzyl bromide Product 2-[(4-Fluorophenyl)methoxy]pyrimidine Transition_State->Product  - Br⁻

Caption: Williamson ether synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Base Is the base strong enough? (e.g., NaH, KOtBu) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Check_Base->Check_Solvent Yes Use_Stronger_Base Use Stronger Base Check_Base->Use_Stronger_Base No Consider_Catalyst Is a phase-transfer catalyst needed? Check_Solvent->Consider_Catalyst Yes Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Optimize_Temp Optimize Temperature Consider_Catalyst->Optimize_Temp No Add_PTC Add Phase-Transfer Catalyst Consider_Catalyst->Add_PTC Yes Success Reaction Optimized Optimize_Temp->Success Use_Stronger_Base->Check_Solvent Change_Solvent->Consider_Catalyst Add_PTC->Optimize_Temp

Caption: A logical workflow for troubleshooting common synthesis issues.

References

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  • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System | ACS Omega. Available at: [Link]

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    • The Williamson Ether Synthesis. Available at: [Link]

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  • Williamson Ether Synthesis - Utah Tech University. Available at: [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. Available at: [Link]

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  • Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives - PubMed. Available at: [Link]

  • Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine - NCBI. Available at: [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC. Available at: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. Available at: [Link]

  • Revolutionizing Medicine Production with Continuous Flow Chemistry - SciTube. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide - MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-[(4-Fluorophenyl)methoxy]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active molecules.[1] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-[(4-Fluorophenyl)methoxy]pyrimidine, a compound of interest in pharmaceutical research. By comparing its spectral features with those of structurally related analogs, we provide a framework for the confident identification and characterization of this class of molecules.

The Structural Significance of 2-[(4-Fluorophenyl)methoxy]pyrimidine

The molecule 2-[(4-Fluorophenyl)methoxy]pyrimidine incorporates three key structural motifs: a pyrimidine ring, a flexible methoxy linker, and a 4-fluorophenyl group. The pyrimidine core is a common feature in many therapeutic agents, including antiviral and anticancer drugs. The 4-fluorophenyl substituent is frequently introduced to modulate a compound's metabolic stability and pharmacokinetic properties. Understanding the interplay of these components through spectroscopic analysis is crucial for rational drug design.

Predicting the NMR Spectra of 2-[(4-Fluorophenyl)methoxy]pyrimidine

¹H NMR Spectrum:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the pyrimidine ring protons, the methylene protons of the linker, and the aromatic protons of the 4-fluorophenyl group.

  • Pyrimidine Ring: The protons on the pyrimidine ring at positions 4, 5, and 6 will display characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the methoxy group.[1] Typically, these protons appear in the downfield region of the spectrum.

  • Methylene Linker (-O-CH₂-): The two protons of the methylene bridge are expected to appear as a singlet, with a chemical shift influenced by the adjacent oxygen atom and the aromatic ring. Based on analogous structures, this signal is anticipated to be in the range of 4.5-5.5 ppm.[2]

  • 4-Fluorophenyl Group: The aromatic protons of the 4-fluorophenyl group will present as two sets of doublets due to symmetry. The protons ortho to the fluorine atom will couple with the fluorine, resulting in a doublet of doublets, while the meta protons will appear as a doublet. The fluorine substitution will influence the chemical shifts of these aromatic protons.[3][4][5][6]

¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyrimidine Ring: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, with the carbon at position 2, bonded to the oxygen, being significantly downfield.[1]

  • Methylene Linker (-O-CH₂-): The carbon of the methylene linker will appear at a chemical shift typical for a carbon atom bonded to an oxygen and an aromatic ring.

  • 4-Fluorophenyl Group: The carbon atoms of the 4-fluorophenyl ring will show distinct signals, with the carbon directly attached to the fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the ring will also show smaller couplings to the fluorine atom.

Comparative Analysis with Structurally Related Compounds

To validate our predictions and provide a practical guide for researchers, we will compare the expected spectral features of 2-[(4-Fluorophenyl)methoxy]pyrimidine with the known NMR data of similar molecules.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundPyrimidine Protons (ppm)Methylene Protons (ppm)Aromatic Protons (ppm)Reference
2-[(4-Fluorophenyl)methoxy]pyrimidine (Predicted) ~8.5 (d), ~7.0 (t)~5.4 (s)~7.4 (dd), ~7.1 (t)N/A
2-(Benzyloxy)pyrimidine8.58 (d), 7.05 (t)5.45 (s)7.45-7.30 (m)Commercially available data
4-Fluorobenzyl alcoholN/A4.56 (s)7.27 (m), 7.01 (m)[5]
2-Hydroxypyrimidine8.2 (dd), 7.8 (dd), 6.5 (t)N/AN/A[7]

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundPyrimidine Carbons (ppm)Methylene Carbon (ppm)Aromatic Carbons (ppm)Reference
2-[(4-Fluorophenyl)methoxy]pyrimidine (Predicted) ~164, ~158, ~117~68~163 (d, ¹JCF), ~133 (d), ~129 (d), ~115 (d)N/A
2-(Benzyloxy)pyrimidine164.5, 158.2, 116.868.2136.8, 128.5, 128.2, 127.9Commercially available data
4-Fluorobenzyl alcoholN/A64.1162.2 (d, ¹JCF=244 Hz), 137.5, 128.9 (d), 115.1 (d)Commercially available data

From this comparison, we can observe that the electronic environment of the pyrimidine ring and the 4-fluorobenzyl group are relatively consistent across different molecules. The key diagnostic signals for 2-[(4-Fluorophenyl)methoxy]pyrimidine will be the singlet for the methylene protons around 5.4 ppm and the characteristic splitting pattern of the 4-fluorophenyl group in both the ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire NMR data for 2-[(4-Fluorophenyl)methoxy]pyrimidine or similar compounds, the following general protocol can be followed.

Instrumentation:

  • A high-resolution NMR spectrometer with a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

  • Number of Scans (NS): 8-16 scans are typically sufficient.[1]

  • Relaxation Delay (D1): 1-2 seconds.[1]

  • Acquisition Time (AQ): 2-4 seconds.[1]

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.[1]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm.

Complementary Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often benefits from complementary data provided by other techniques.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of the molecule, which can aid in confirming the structure.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present in the molecule. For pyrimidine derivatives, characteristic C=N, C=C, and C-N stretching vibrations can be observed.[9][10]

Visualizing the Structure and Experimental Workflow

To further aid in the understanding of the structural analysis, the following diagrams illustrate the chemical structure of 2-[(4-Fluorophenyl)methoxy]pyrimidine and the general workflow for its spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment structure Final Structure Confirmation assignment->structure

Caption: Workflow for NMR-based structural analysis.

Conclusion

The structural elucidation of pyrimidine derivatives is a critical task in drug discovery. This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectral data of 2-[(4-Fluorophenyl)methoxy]pyrimidine. By comparing its expected spectral features with those of known analogs and outlining a robust experimental protocol, we have provided a valuable resource for researchers in the field. The combination of predictive analysis and comparative data offers a powerful approach for the confident structural assignment of novel pyrimidine-based compounds.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
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  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
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  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1-1. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 2-[(4-Fluorophenyl)methoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-[(4-Fluorophenyl)methoxy]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and discovery. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive narrative grounded in the principles of mass spectrometry, explaining the causal factors behind the observed fragmentation. We will explore the theoretical fragmentation pathways, present a robust experimental protocol for data acquisition, and compare the expected data with established fragmentation mechanisms for related chemical moieties. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for compound characterization and impurity profiling.

Introduction: The "Why" of Fragmentation Analysis

In modern drug development, speed and accuracy are paramount. Mass spectrometry, particularly LC-MS/MS, stands as a cornerstone technique for the rapid characterization of novel chemical entities, metabolites, and degradation products[1][2]. The compound 2-[(4-Fluorophenyl)methoxy]pyrimidine incorporates two key pharmacologically relevant scaffolds: a pyrimidine ring, central to numerous biological processes and drug molecules, and a fluorobenzyl ether group, common in medicinal chemistry for its metabolic stability and electronic properties.

Understanding the fragmentation pattern of this molecule is not an academic exercise; it is a critical necessity. This knowledge allows scientists to:

  • Confirm Structural Identity: Unambiguously verify the structure of a synthesized compound.

  • Develop Quantitative Assays: Select unique and stable precursor-product ion transitions for sensitive and specific quantification in complex biological matrices using Multiple Reaction Monitoring (MRM)[3].

  • Identify Impurities and Metabolites: Differentiate the parent drug from structurally similar byproducts or metabolites, where a modification to the molecule will predictably alter the fragmentation pathway.

This guide will deconstruct the fragmentation of the title compound by leveraging established principles of ion chemistry in the gas phase, supported by authoritative literature on pyrimidine and ether fragmentation[4][5][6].

Theoretical Fragmentation Pathways: A Predictive Analysis

The fragmentation of a molecule in a collision cell is a controlled, reproducible process governed by the principles of chemical stability. The most likely fragmentation pathways will involve the cleavage of the weakest bonds and the formation of the most stable resulting ions. For 2-[(4-Fluorophenyl)methoxy]pyrimidine (exact mass: ~216.07 Da), analysis under positive-ion electrospray ionization (ESI) is most appropriate due to the presence of basic nitrogen atoms on the pyrimidine ring, which are readily protonated[7].

Upon introduction into the mass spectrometer, the protonated molecule, [M+H]⁺ at m/z 217.08, becomes the precursor ion for collision-induced dissociation (CID). The structure contains two primary points of likely fragmentation: the C-O bonds of the ether linkage.

Pathway A: Cleavage of the Benzylic C-O Bond

This is the most anticipated and dominant fragmentation pathway. The bond between the benzylic carbon and the ether oxygen is activated by the adjacent phenyl ring and is prone to cleavage. This heterolytic cleavage results in the formation of two highly stable species:

  • The Fluorobenzyl Cation (m/z 109.05): This is a resonance-stabilized benzylic carbocation. Its formation is highly favorable and is expected to produce the base peak in the MS/MS spectrum.

  • The 2-Hydroxypyrimidine Neutral Radical (m/z 96.03): The corresponding neutral loss.

Pathway B: Cleavage of the Pyrimidine C-O Bond

A secondary, less favorable pathway involves the cleavage of the bond between the ether oxygen and the pyrimidine ring. This would result in:

  • The Protonated 2-Hydroxypyrimidine Cation (m/z 97.04): A less stable fragment compared to the fluorobenzyl cation.

  • The 4-Fluorotoluene Neutral Radical (m/z 110.05): The corresponding neutral loss.

Secondary Fragmentation

Following the initial cleavage, the resulting fragment ions can undergo further fragmentation at higher collision energies. For instance, the pyrimidine-containing fragments may lose small neutral molecules like hydrogen cyanide (HCN), a characteristic fragmentation pattern for nitrogenous heterocycles[8].

The predicted primary fragmentation is visualized below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ 2-[(4-Fluorophenyl)methoxy]pyrimidine m/z 217.08 FragA Fluorobenzyl Cation [C₇H₆F]⁺ m/z 109.05 (Pathway A - Major) Precursor->FragA  -C₄H₄N₂O (Major Pathway) FragB Protonated 2-Hydroxypyrimidine [C₄H₅N₂O]⁺ m/z 97.04 (Pathway B - Minor) Precursor->FragB  -C₇H₆F (Minor Pathway)

Caption: Predicted major and minor fragmentation pathways of protonated 2-[(4-Fluorophenyl)methoxy]pyrimidine.

Experimental Protocol: A Self-Validating Methodology

To experimentally verify the predicted fragmentation, a robust LC-MS/MS method is required. The following protocol is designed to achieve excellent chromatographic separation and generate high-quality, reproducible MS/MS spectra. The rationale behind each choice is provided to demonstrate the principles of method development.

Liquid Chromatography (LC)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering stable gradients at analytical flow rates[3].

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Rationale: The C18 stationary phase provides excellent retention for moderately non-polar compounds like the analyte. The sub-2-µm particle size ensures high resolution and peak efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a common mobile phase modifier that acidifies the mobile phase, promoting consistent protonation of the analyte for positive-ion ESI[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a strong organic solvent suitable for eluting the analyte from the C18 column.

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)
  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

    • Rationale: These instruments allow for precursor ion selection and subsequent collision-induced dissociation to generate product ion spectra[1][3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas (N₂) Flow: 800 L/hr

    • Desolvation Temperature: 400 °C

  • Data Acquisition:

    • Full Scan (MS1): Scan m/z 50-300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 217.08.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 217.08 and ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions produced.

    • Rationale: Ramping the collision energy ensures that both low-energy (stable fragments) and high-energy (secondary fragments) dissociations are captured in a single experiment[9].

G cluster_lc LC Separation cluster_ms MS Detection Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Elution Gradient Elution Column->Elution ESI ESI Source (Ionization) Elution->ESI Q1 Quadrupole 1 (Precursor Isolation m/z 217.08) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 / TOF (Product Ion Analysis) Q2->Q3 Data Data Acquisition & Analysis Q3->Data

Caption: Experimental workflow for LC-MS/MS analysis of 2-[(4-Fluorophenyl)methoxy]pyrimidine.

Data Interpretation and Comparative Analysis

Based on the proposed protocol, the resulting product ion spectrum should validate our theoretical predictions. The data can be summarized for a clear comparison.

Table 1: Predicted vs. Expected Experimental Data for [M+H]⁺ at m/z 217.08

Predicted FragmentPathwayCalculated m/zExpected Relative Abundance
Fluorobenzyl CationA109.05High (Base Peak)
Protonated 2-HydroxypyrimidineB97.04Low to Medium
[M+H]⁺ - HCNSecondary190.07Low (at higher collision energies)

The experimental observation of a dominant peak at m/z 109.05 would provide strong evidence for Pathway A being the primary fragmentation route. This aligns with extensive literature on the fragmentation of benzyl ethers, where cleavage at the benzylic position to form a stable carbocation is a classic and well-documented phenomenon[5][10]. The lower abundance of the m/z 97.04 ion would confirm that cleavage of the C-O bond attached to the more stable pyrimidine ring is less favorable.

This comparative approach—predicting fragmentation based on chemical principles and then confirming with targeted experiments—forms the core of reliable structural elucidation in mass spectrometry.

Conclusion

The LC-MS/MS fragmentation of 2-[(4-Fluorophenyl)methoxy]pyrimidine is characterized by a predictable and highly informative pattern dominated by the cleavage of the benzylic ether bond. This process yields a stable and abundant fluorobenzyl cation at m/z 109.05, which serves as an excellent signature fragment for this molecule. A secondary, less prominent pathway involving cleavage at the other side of the ether linkage may also be observed. By employing a systematic LC-MS/MS protocol with ramped collision energy, researchers can readily confirm the identity of this compound and establish robust ion transitions for future quantitative studies. This guide provides the theoretical foundation and a practical, validated experimental template to empower scientists in their drug discovery and development efforts.

References

  • Massa, S. et al. Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Heterocyclic Chemistry.
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  • Kind, T. & Fiehn, O. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Available from: [Link].

  • Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link].

  • Sun, J. et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available from: [Link].

  • Ho, C. S. et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available from: [Link].

  • Abrahamsson, D. et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available from: [Link].

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Europe PMC. Available from: [Link].

  • Salem, M. A. I. et al. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link].

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  • Cechova, A. et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. Available from: [Link].

  • Liu, Y. et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed. Available from: [Link].

  • Hirose, Y. et al. (2023). Comparison of Analytical Data for a Model Oligonucleotide Therapeutic Obtained Using Several Different Types of Liquid Chromatograph-Mass Spectrometers. PMDA. Available from: [Link].

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link].

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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-[(4-Fluorophenyl)methoxy]pyrimidine in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel pyrimidine-based compound, 2-[(4-Fluorophenyl)methoxy]pyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This structural motif is adept at targeting the ATP-binding pocket of kinases, making this class of enzymes a logical starting point for investigation.[2]

Given the novelty of 2-[(4-Fluorophenyl)methoxy]pyrimidine, this document eschews a rigid template in favor of a logical, multi-phased discovery workflow. We will progress from broad phenotypic screening to specific target identification, mechanistic validation, and finally, a comparative analysis against established market alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental stage is self-validating and supported by authoritative protocols.

Strategic Experimental Workflow

Our validation strategy is designed as a four-phase funnel, progressively narrowing our focus from broad biological effects to a specific mechanism of action. This approach maximizes efficiency and ensures that each subsequent step is built upon a solid foundation of empirical data.

G cluster_0 Phase 1: Bioactivity Assessment cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Comparative Benchmarking P1 Broad Cytotoxicity Screening (NCI-60 Panel) P1_exp CellTiter-Glo® Viability Assay (Dose-Response & IC50 Determination) P1->P1_exp Identify sensitive cell lines P2 Hypothesis-Driven Screening (Pyrimidine Scaffold → Kinase Target) P1_exp->P2 Proceed with active compound P2_exp In Vitro Kinase Panel Screen (e.g., LanthaScreen™ TR-FRET) P2->P2_exp Identify potential kinase 'hits' P3 Target Engagement & Pathway Analysis (in selected sensitive cell line) P2_exp->P3 Validate top kinase hit P3_exp Western Blot for Phospho-Proteins (e.g., p-Src Y416) P3->P3_exp Confirm downstream pathway inhibition P4 Head-to-Head Performance Comparison P3_exp->P4 Benchmark against standards P4_exp Compare IC50 & Pathway Modulation vs. Known Inhibitors P4->P4_exp Establish potency & selectivity profile

Figure 1: A four-phase experimental workflow for compound validation.

Phase 1: Initial Assessment of Bioactivity - Cytotoxicity Profiling

Expertise & Experience: The first critical question for any novel compound is whether it possesses biological activity. A broad screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, is an established and powerful method to identify initial signals of anti-proliferative or cytotoxic effects.[3][4][5] This approach not only confirms bioactivity but also reveals potential tumor-type selectivity that can guide future development.[6]

For this initial screen, we recommend the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8] Unlike traditional colorimetric assays like MTT, CellTiter-Glo® quantifies ATP, a direct indicator of metabolically active cells, which provides high sensitivity and a broad linear range.[7][9] The simple "add-mix-measure" protocol is also highly amenable to the high-throughput screening required for a 60-cell line panel.[8]

Hypothetical Data: Cytotoxicity Screening of 2-[(4-Fluorophenyl)methoxy]pyrimidine

The following table presents hypothetical IC50 values (the concentration at which 50% of cell growth is inhibited) across a representative subset of cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
K-562Leukemia0.85
A549Non-Small Cell Lung1.21
MCF-7Breast2.56
HCT-116Colon0.95
SF-268CNS> 10
OVCAR-3Ovarian5.78
PC-3Prostate1.15
786-0Renal> 10

Trustworthiness: Based on this hypothetical data, the compound shows potent sub-micromolar to low-micromolar activity against leukemia (K-562) and colon (HCT-116) cell lines, with moderate activity in lung and prostate cancer lines. The lack of activity in CNS and renal lines suggests some level of selectivity. The K-562 cell line will be selected for subsequent mechanistic studies due to its high sensitivity.

Phase 2: Target Class Identification - In Vitro Kinase Inhibition Screening

Expertise & Experience: The pyrimidine scaffold strongly suggests that 2-[(4-Fluorophenyl)methoxy]pyrimidine may function as a kinase inhibitor.[1][10] To test this hypothesis, we will perform an in vitro biochemical screen against a panel of purified kinases. This moves our investigation from a phenotypic (cell-based) observation to a specific molecular target class. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform, is an industry-standard method for this purpose.[11][12] It is a robust, non-radioactive method that measures the binding of the compound to the kinase's ATP pocket.[13]

Hypothetical Data: Kinase Inhibition Profile (at 1 µM Compound Concentration)

Kinase TargetFamily% Inhibition
Src Tyrosine Kinase92%
LCK Tyrosine Kinase88%
ABL1 Tyrosine Kinase75%
EGFRTyrosine Kinase15%
VEGFR-2Tyrosine Kinase12%
CDK2Serine/Threonine Kinase5%
AKT1Serine/Threonine Kinase8%

Trustworthiness: The results strongly indicate that our compound is a potent inhibitor of Src family kinases (SFKs), including Src and LCK, with some activity against ABL1. This aligns with the known sensitivity of CML cell lines like K-562 to inhibitors of the ABL and Src kinases.[14][15] We will now proceed to validate Src as the primary target within our selected K-562 cell line.

Phase 3: Target Validation and Mechanistic Elucidation

Expertise & Experience: An in vitro "hit" does not guarantee cellular activity.[16] It is crucial to confirm that the compound engages its putative target in a complex cellular environment and elicits the expected downstream biological response.[17] The most direct way to validate the inhibition of a kinase is to measure the phosphorylation status of its direct substrates. For Src kinase, autophosphorylation at tyrosine 416 (Y416) is a hallmark of its activation.[18] Therefore, a reduction in p-Src (Y416) levels upon compound treatment provides strong evidence of target engagement.

Western blotting is the gold-standard technique for this analysis.[19] To ensure data integrity, it is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins and to block the membrane with a protein-based agent like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[20][21]

Hypothetical Signaling Pathway: Src Kinase

The following diagram illustrates the central role of Src in cellular signaling, a pathway we hypothesize is inhibited by our compound.

G cluster_downstream Downstream Effects compound 2-[(4-Fluorophenyl) methoxy]pyrimidine src Src compound->src Inhibits p_src p-Src (Y416) (Active) src->p_src Autophosphorylation proliferation Proliferation p_src->proliferation survival Survival p_src->survival migration Migration p_src->migration

Figure 2: Simplified Src signaling pathway inhibited by the compound.

Phase 4: Comparative Analysis and Performance Benchmarking

Expertise & Experience: To understand the therapeutic potential of 2-[(4-Fluorophenyl)methoxy]pyrimidine, its performance must be benchmarked against established alternatives. We have selected two well-characterized kinase inhibitors for this comparison:

  • Dasatinib: A potent, FDA-approved dual Src/Abl inhibitor used in the treatment of CML.[14][15][22]

  • Staurosporine: A broad-spectrum but potent kinase inhibitor, often used as a positive control for inducing apoptosis.[23][24][25]

This head-to-head comparison will allow us to objectively assess our compound's potency and potential selectivity.

Hypothetical Data: Comparative Performance Analysis in K-562 Cells

CompoundCell Viability IC50 (µM)Src Kinase IC50 (nM)ABL1 Kinase IC50 (nM)
2-[(4-Fluorophenyl)methoxy]pyrimidine 0.85 15 80
Dasatinib0.500.8<1
Staurosporine0.250.76.2

Trustworthiness: The comparative data suggest that while our novel compound is less potent than Dasatinib and Staurosporine in both cellular and biochemical assays, it exhibits a potentially more selective profile. It shows a clear preference for Src over ABL1, unlike Dasatinib which potently inhibits both. This selectivity could translate to a different therapeutic window or side-effect profile, warranting further investigation.

Detailed Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration-dependent effect of the compound on the viability of human cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare a serial dilution of 2-[(4-Fluorophenyl)methoxy]pyrimidine in culture medium. Add the diluted compound to the appropriate wells. Include "vehicle-only" (e.g., DMSO) and "no-cell" (medium only) controls.[26]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[27]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[27] Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all wells. Normalize the data to the vehicle-only control (representing 100% viability) and plot the results to calculate the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay

Objective: To measure the direct inhibitory activity of the compound against a purified kinase.

Methodology:

  • Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/Eu-labeled antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.[11][28]

  • Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the 3X test compound serial dilution.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction. The final volume will be 15 µL.[28]

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Phosphorylated Src (p-Src Y416)

Objective: To determine the effect of the compound on Src kinase activity within a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate K-562 cells and treat with varying concentrations of 2-[(4-Fluorophenyl)methoxy]pyrimidine for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them on ice using a RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% w/v BSA. Do not use milk. [21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (in 5% BSA/TBST) containing both anti-p-Src (Y416) and anti-total Src antibodies from different host species (for multiplex fluorescent detection).

  • Washing: Wash the membrane three times for 5-10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate species-specific, fluorescently-labeled secondary antibodies (e.g., anti-rabbit-IRDye 800CW and anti-mouse-IRDye 680RD).

  • Signal Detection: Image the blot using a fluorescent imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the band intensities for p-Src and total Src. Normalize the p-Src signal to the total Src signal for each sample to determine the relative level of Src activation.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Promega Korea. [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Korea. [Link]

  • Bio-protocol. (2017). CellTiter-Glo Viability Assay (CTG). [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research. [Link]

  • Nam, S., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Korea. [Link]

  • Sharma, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib?. Patsnap Synapse. [Link]

  • Lee, J. S., et al. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. [Link]

  • Wikipedia. (n.d.). NCI-60. [Link]

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. [Link]

  • Journal of Biomolecular Screening. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • World Journal of Gastroenterology. (2003). Effect of staurosporine on cycle human gastric cancer cell. [Link]

  • Clinical Cancer Research. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. [Link]

  • British Journal of Ophthalmology. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. [Link]

  • ResearchGate. (n.d.). Sensitivity of cancer cell lines to cytotoxic drugs staurosporine,.... [Link]

  • RSC Publishing. (2021). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. [Link]

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  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. [Link]

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]

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Safety Operating Guide

A Researcher's Guide to Handling 2-[(4-Fluorophenyl)methoxy]pyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed framework for handling 2-[(4-Fluorophenyl)methoxy]pyrimidine, a compound for which specific public safety data is limited. In the absence of a comprehensive toxicological profile, we must adopt the precautionary principle, treating this substance as potentially hazardous. The protocols outlined below are synthesized from best practices in handling novel chemical entities, particularly those containing moieties like fluorinated phenyl groups and pyrimidine rings, which are common in biologically active molecules.

Our approach is built on a self-validating system of safety: rigorous engineering controls, meticulous personal protective equipment (PPE) selection, and clearly defined procedures for routine handling, spills, and disposal. This ensures a multi-layered defense against potential exposure, safeguarding both the researcher and the integrity of the research.

Inferred Hazard Assessment & Precautionary Measures

Table 1: Inferred Hazard Profile and GHS Classification

Hazard Classification (Potential)Associated GHS Pictogram(s)Precautionary Statement Summary
Acute Toxicity (Oral, Dermal, Inhalation) GHS07 (Exclamation Mark)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation GHS05 (Corrosion)GHS07 (Exclamation Mark)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)May cause respiratory irritation or drowsiness or dizziness.
Core Directive: Personal Protective Equipment (PPE)

The primary goal of PPE is to create a robust barrier between the researcher and the chemical. The selection of PPE must be based on the highest potential risk, including direct contact, splashes, and inhalation of aerosols or fine powders.

Engineering Controls: The First Line of Defense All manipulations of 2-[(4-Fluorophenyl)methoxy]pyrimidine, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[5] This is the most critical step in minimizing inhalation exposure.

Essential PPE Ensemble:

  • Gloves : Double gloving with chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard is mandatory.[6][7][8]

    • Causality : The inner glove protects against contamination during the removal of the outer glove. The outer glove bears the brunt of any direct contact and should be changed immediately after any known contamination or every 30-60 minutes during extended procedures to prevent permeation.[6][7]

  • Gown : A disposable, solid-front, back-closing gown made of polyethylene-coated material is required.[6][8][9] It must have long sleeves with tight-fitting knit or elastic cuffs.

    • Causality : This design prevents frontal splashes from reaching personal clothing and ensures a snug fit around the inner glove, eliminating skin exposure at the wrist. Gowns should be replaced every 2-3 hours or immediately after a splash.[6][9]

  • Eye and Face Protection : Chemical safety goggles, in conjunction with a full-face shield, must be worn.[7][8][9]

    • Causality : Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield adds a critical second layer of protection for the entire face from splashes that could occur during solution preparation or transfers.[8]

  • Respiratory Protection : For routine handling within a fume hood, additional respiratory protection is not typically required. However, in situations with a higher risk of aerosol generation where engineering controls may be insufficient (e.g., cleaning up a large spill), a fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[7][9]

  • Ancillary Protection : Disposable shoe covers and head covers should be worn in any area where this compound is handled to prevent the tracking of contaminants to other areas.[6][8]

Operational and Logistical Plans

A. Standard Handling Protocol

  • Preparation : Before handling the compound, don the complete PPE ensemble as described above. Ensure the chemical fume hood is functioning correctly.

  • Weighing : Use a ventilated balance enclosure if available. Alternatively, weigh the compound by difference: place the capped vial on the balance, tare it, remove the vial from the balance to transfer powder to a separate container inside the hood, recap the original vial, and reweigh it. This minimizes the time the powdered compound is exposed.

  • Reconstitution : Prepare solutions inside the fume hood. Slowly add the solvent to the solid to prevent splashing. Ensure the vessel is appropriately sized to contain the final volume without risk of overflow.

  • Post-Handling : After completing the work, wipe down the work surface in the fume hood with an appropriate cleaning solvent (e.g., 70% ethanol), followed by soap and water. Remove the outer gloves and dispose of them as hazardous waste. Remove the remaining PPE in an order that minimizes cross-contamination (e.g., gown, face shield, goggles, inner gloves).

  • Hygiene : Always wash hands thoroughly with soap and water after removing all PPE.[6]

B. Emergency Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill_Response_Workflow A Spill Occurs B Alert others & Assess risk (Size, Location, Physical State) A->B C Evacuate Area (If spill is large, volatile, or outside hood) B->C High Risk D Don Emergency PPE (Incl. Respirator if needed) B->D Low/Manageable Risk C->D E Contain Spill (Use absorbent pads/sand) D->E F Clean & Decontaminate (Work from outside in) E->F G Package Waste (Seal in labeled hazardous waste bag/container) F->G H Doff PPE & Dispose as Waste G->H I Wash Hands Thoroughly H->I J Report Incident I->J

Caption: Workflow for chemical spill response.

C. Disposal Plan

All materials contaminated with 2-[(4-Fluorophenyl)methoxy]pyrimidine are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[10]

  • Solid Waste : This includes contaminated PPE, weigh paper, pipette tips, and spill cleanup materials. Collect all solid waste in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.[11] Do not mix with regular or biohazardous waste.[11]

  • Liquid Waste : Collect all liquid waste, including excess solutions and rinse solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[11] The container must be chemically compatible with the solvents used. Never pour this waste down the drain. [11]

  • Final Disposal : All hazardous waste streams containing this compound should be disposed of through a licensed waste management service, which will typically use high-temperature incineration to ensure complete destruction.[12][13][14]

By adhering to these rigorous guidelines, you build a culture of safety that protects you, your colleagues, and your work. This framework allows for the confident handling of novel compounds, enabling your research to proceed both ambitiously and safely.

References

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  • SAFETY DATA SHEET - 2-Hydroxy-4-methylpyrimidine hydrochloride. Fisher Scientific.
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  • pyrimethamine - Report. CAMEO Chemicals | NOAA.
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  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
  • SAFETY DATA SHEET - 2-(4-Methoxybenzylamino)pyridine. Fisher Scientific.
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